![molecular formula C15H17N3O4S B5218859 6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5218859.png)
6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone, commonly known as Mps1-IN-1, is a potent inhibitor of the Mps1 kinase. Mps1 kinase is a key regulator of the spindle assembly checkpoint, which ensures proper chromosome segregation during cell division. Inhibition of Mps1 kinase has been shown to induce mitotic arrest and apoptosis in cancer cells, making Mps1-IN-1 a promising candidate for cancer therapy.
Mecanismo De Acción
Mps1-IN-1 inhibits the activity of Mps1 kinase, which is a key regulator of the spindle assembly checkpoint. Inhibition of Mps1 kinase leads to defects in chromosome segregation during cell division, resulting in mitotic arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Mps1-IN-1 has been shown to induce mitotic arrest and apoptosis in cancer cells, but its effects on normal cells are less clear. Studies have shown that Mps1-IN-1 can cause DNA damage and induce senescence in normal cells, indicating that it may have some toxicity towards normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Mps1-IN-1 in lab experiments is its potency and specificity towards Mps1 kinase. This allows for precise modulation of the spindle assembly checkpoint and investigation of its role in cancer development and therapy. However, the toxicity of Mps1-IN-1 towards normal cells may limit its use in certain experiments.
Direcciones Futuras
1. Combination therapy: Mps1-IN-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Further studies are needed to investigate the optimal combination regimens and potential synergistic effects.
2. Resistance mechanisms: Resistance to Mps1-IN-1 has been reported in some cancer cells. Further studies are needed to identify the underlying mechanisms and develop strategies to overcome resistance.
3. Target identification: Mps1 kinase has been shown to have multiple downstream targets. Further studies are needed to identify the specific targets that mediate the anti-cancer effects of Mps1-IN-1.
4. Toxicity profiling: Further studies are needed to investigate the toxicity of Mps1-IN-1 towards normal cells and identify potential strategies to mitigate its toxicity.
5. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of Mps1-IN-1 in cancer patients.
Métodos De Síntesis
The synthesis of Mps1-IN-1 involves several steps, starting with the reaction of 4-morpholinylsulfonamide with 4-bromo-2-fluoroaniline to yield 4-morpholinylsulfonyl-4'-fluoro-2-bromoacetanilide. This intermediate is then reacted with 4-methyl-3-nitrobenzoyl chloride to yield 6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
Mps1-IN-1 has been extensively studied for its potential use in cancer therapy. It has been shown to induce mitotic arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, Mps1-IN-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
3-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-11-2-3-12(13-4-5-15(19)17-16-13)10-14(11)23(20,21)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSCYCLVVKCQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

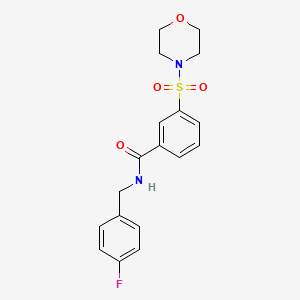
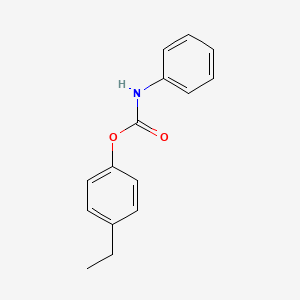
![2,2-dichloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}acetamide](/img/structure/B5218792.png)
![1-[3-(4-tert-butylphenoxy)propyl]-1H-imidazole](/img/structure/B5218811.png)
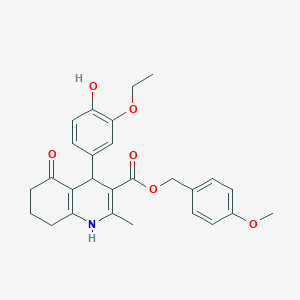
![2-amino-4-(3-bromophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5218827.png)

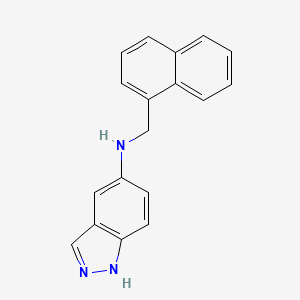
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B5218852.png)
![ethyl [3-cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B5218857.png)
![2-bromo-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5218865.png)
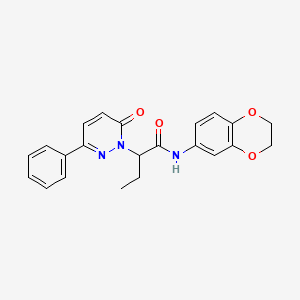
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5218873.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5218875.png)